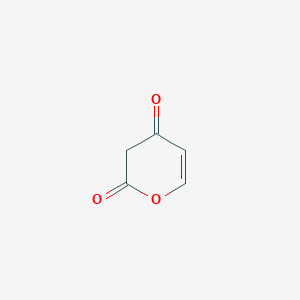
2H-Pyran-2,4(3H)-dione
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2H-Pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of malic acid derivatives. For instance, the reaction of malic acid with acetic anhydride under reflux conditions yields this compound . Another method involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the electrophilic carbonyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, diols, and substituted pyran derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2,4(3H)-dione involves its interaction with various molecular targets. The compound’s electrophilic carbonyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2,4(3H)-dione can be compared with other similar compounds, such as:
2H-Pyran-2-one: This compound has a similar pyran ring structure but lacks the dione functionality, making it less reactive towards nucleophiles.
3,4-Dihydro-2H-pyran: This compound is a saturated analog of this compound and exhibits different reactivity due to the absence of double bonds.
2H-Pyran-3,4-dione: This compound has a similar dione structure but differs in the position of the carbonyl groups, leading to distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
pyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGMNQXULKBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436372 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31470-16-3 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2H-Pyran-2,4(3H)-dione has a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol. []
A: Researchers employ various spectroscopic techniques such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and 15N NMR to elucidate the structure and properties of this compound and its derivatives. These techniques provide valuable information about functional groups, tautomerism, and electronic environments within the molecule. [, , , ]
A: Yes, this compound exhibits tautomerism. Studies utilizing deuterium isotope effects on 13C NMR chemical shifts have shown that 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione exists predominantly in the 4-hydroxy tautomeric form. []
A: Intramolecular hydrogen bonding significantly influences the structure and properties of this compound derivatives. For instance, in 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group stabilizes the 4-hydroxy tautomer. This hydrogen bonding pattern has implications for the reactivity and biological activity of these compounds. [, ]
A: this compound can be synthesized via the potassium carbonate-promoted condensation of ethyl acetoacetate with aromatic aldehydes in ethanol. []
A: Researchers modify the this compound structure by introducing various substituents at different positions. For example, introducing acyl groups at the 3-position and aminoalkylidene groups at the 5-position has led to the development of potent photosynthetic electron transport inhibitors. [, , ] Further modifications, like incorporating lipophilic amino groups, influence their inhibitory potency. []
ANone: this compound derivatives exhibit a wide range of biological activities, including:
- Photosynthetic Electron Transport Inhibition: Several derivatives act as potent inhibitors of photosynthetic electron transport, targeting the D1 protein in a manner similar to DCMU. This property makes them potential candidates for herbicide development. [, , ]
- Antimicrobial Activity: Metal complexes of this compound derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains. [, , , ]
- Odorant Receptor Agonism: Analogues like (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit potent agonistic activity towards specific odorant receptors, opening avenues for exploring their therapeutic potential in areas like bladder dysfunction. []
- Cytotoxic Activity: Some alkaloids containing the this compound moiety, isolated from fungal sources, have exhibited cytotoxic activity against various human cancer cell lines. []
- Pancreatic Lipase and Hormone Sensitive Lipase Inhibition: The compound 6-ethyl-5-methyldihydro-2H-pyran-2,4(3H)-dione, isolated from Streptomyces sp., displays inhibitory activity against pancreatic lipase and hormone-sensitive lipase, suggesting potential applications in managing obesity and related metabolic disorders. []
A: Yes, research indicates that specific Pd(II), Pt(IV), V(III), and Ru(III) complexes incorporating a Schiff base ligand derived from dehydroacetic acid show promising anticancer activity. Notably, these complexes demonstrated significant inhibitory effects against human liver cancer cell line (HEPG2) and human breast cancer cell lines (MCF7). []
A: Metal complexes of this compound derivatives often exhibit enhanced biological activities compared to the free ligands. These complexes offer diverse coordination geometries and electronic properties, influencing their interactions with biological targets. Researchers are exploring their potential applications as antimicrobial, antifungal, and anticancer agents. [, , , , , ]
A: Computational methods, including molecular docking and molecular dynamics simulations, play a vital role in understanding the interactions of this compound derivatives with their biological targets. These techniques can predict binding affinities, identify crucial binding sites, and guide the design of more potent and selective inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
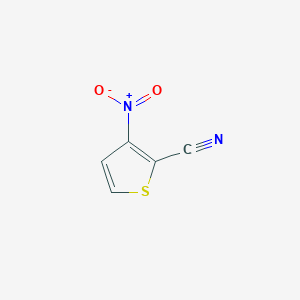
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
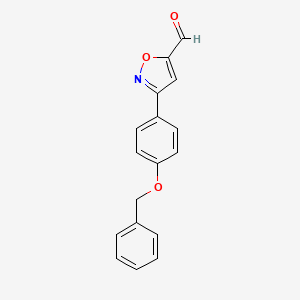
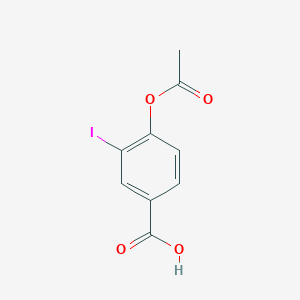
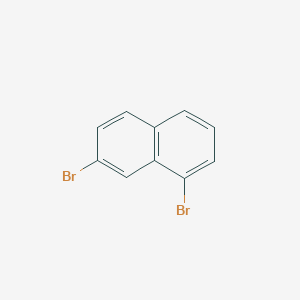
![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)
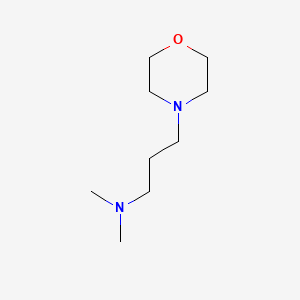
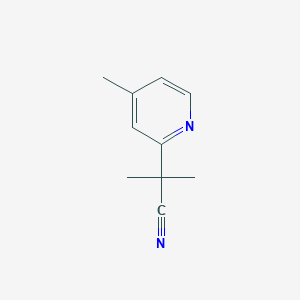
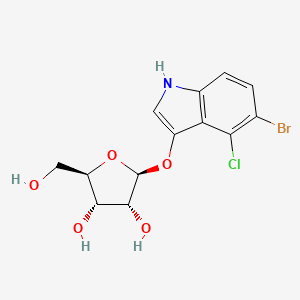

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
